N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine
Description
Historical Development of Diazepine Chemistry
The discovery of diazepines traces back to the mid-20th century, when Leo Sternbach at Hoffmann-La Roche serendipitously identified the first benzodiazepine, chlordiazepoxide (Librium), in 1955. This breakthrough laid the foundation for synthesizing 1,4-diazepine derivatives, including diazepam (Valium), which became a cornerstone in anxiolytic therapy. Early synthetic routes relied on cyclocondensation reactions between 2-aminobenzophenones and glycine derivatives, but advancements in catalytic methods, such as copper-mediated intramolecular C–N coupling, later enabled efficient access to functionalized diazepines. The structural flexibility of the diazepine core facilitated the development of diverse derivatives, including N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine, which emerged as a key intermediate in pharmaceutical research.
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic incorporation of nitrogen atoms into heterocyclic frameworks to modulate physicochemical and biological properties. The compound’s 1,4-diazepine ring, fused with a benzylamine moiety, enhances its suitability as a building block for drug discovery. Its synthesis often involves alkylation of diazepine precursors followed by reductive amination, as demonstrated in studies utilizing heteropolyacid catalysts to optimize yields. The compound’s ability to participate in hydrogen bonding and π-π stacking interactions makes it valuable for probing receptor-ligand dynamics in central nervous system (CNS)-targeted therapies.
Structural Classification within Nitrogen-Containing Heterocycles
This compound belongs to the perhydro-1,4-diazepine subclass, characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Key structural features include:
- Diazepine Core : A saturated heterocycle with chair and boat conformations influencing reactivity.
- N-Methyl and Benzylamine Substituents : These groups enhance lipophilicity and metabolic stability compared to simpler diazepines.
Table 1 : Structural Comparison of Selected 1,4-Diazepine Derivatives
| Compound | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|
| Diazepam | Cl, Ph, Me | C₁₆H₁₃ClN₂O | Anxiolytic |
| N-Methyl-4-(4-methyl...) | N-Me, Benzylamine | C₁₄H₂₃N₃ | Pharmacophore intermediate |
Research Importance of 1,4-Diazepine Derivatives
1,4-Diazepines are classified as "privileged structures" due to their broad bioactivity, spanning anxiolytic, anticonvulsant, and antitumor effects. This compound has been utilized in:
Current State of Knowledge and Research Gaps
Despite progress, challenges persist:
- Synthetic Limitations : Current methods for N-alkylation require stringent conditions, prompting interest in photoredox catalysis.
- Underexplored Bioactivities : While the compound’s role as an intermediate is established, its direct pharmacological effects remain uncharacterized. Recent studies highlight the potential of UPLC-MS/MS for analyzing diazepine metabolites, suggesting avenues for pharmacokinetic optimization.
Properties
IUPAC Name |
N-methyl-1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-12-13-4-6-14(7-5-13)17-9-3-8-16(2)10-11-17/h4-7,15H,3,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEOYDRQGMQWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594659 | |
| Record name | N-Methyl-1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-07-9 | |
| Record name | 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic method for N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine involves the nucleophilic substitution reaction between N-methylbenzylamine and 4-methylperhydro-1,4-diazepine. This reaction typically proceeds in the presence of a suitable solvent and catalyst under heating and stirring to achieve the desired product.
| Step | Reactants | Conditions | Catalyst | Outcome |
|---|---|---|---|---|
| 1 | N-methylbenzylamine + 4-methylperhydro-1,4-diazepine | Solvent: ethanol or methanol; Temperature: 80-100°C; Stirring for several hours | Palladium on carbon (Pd/C) | Formation of this compound |
- The reaction is generally carried out in alcoholic solvents such as ethanol or methanol to ensure solubility and facilitate the reaction kinetics.
- The palladium on carbon catalyst facilitates hydrogenation or coupling steps necessary for bond formation.
- Heating to 80-100°C and prolonged stirring ensures complete conversion and high yields.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up using large reactors equipped with automated controls to maintain optimal temperature, pressure, and mixing. Purification is typically achieved by distillation or crystallization to obtain high-purity product suitable for further applications.
| Aspect | Industrial Practice |
|---|---|
| Reactor type | Large-scale stirred tank reactors |
| Control parameters | Automated temperature, pressure, and agitation control |
| Purification methods | Distillation, crystallization |
| Yield optimization | Continuous monitoring and adjustment of reaction parameters |
This approach ensures consistent quality and scalability for commercial and research applications.
Alternative Preparation via Imine Formation and Hydrogenation
A related and more general synthetic strategy for N-benzylamines, which can be adapted for this compound, involves:
- Step 1: Iminization — Reaction of benzaldehyde derivatives with primary amines to form imines.
- Step 2: Hydrogenation — Catalytic hydrogenation of the imine intermediate to yield the N-benzylamine.
Key features of this method include:
- Use of water-miscible solvents such as methanol, ethanol, or tetrahydrofuran (THF).
- The reaction proceeds without removing the water formed during imine formation, simplifying the process.
- Hydrogenation is performed in the same reaction mixture using catalysts such as palladium on activated carbon.
| Step | Reaction Stage | Reagents | Solvent | Catalyst | Notes |
|---|---|---|---|---|---|
| 1 | Iminization | Benzaldehyde + primary amine | Methanol, ethanol, THF | None | Water formed remains in solution |
| 2 | Hydrogenation | Imine intermediate + H2 | Same as above | Pd on activated carbon | Hydrogenation converts imine to amine |
This method offers a simplified and efficient route to N-benzylamines and can be tailored for derivatives including those with diazepine rings.
Reaction Mechanism Insights
- The reaction between N-methylbenzylamine and 4-methylperhydro-1,4-diazepine involves nucleophilic attack of the amine nitrogen on the electrophilic center of the diazepine or its activated intermediate.
- In the imine-hydrogenation method, the primary amine and benzaldehyde form an imine intermediate, which is subsequently reduced by catalytic hydrogenation to the secondary amine.
- Palladium catalysts facilitate the hydrogenation step by adsorbing hydrogen and transferring it to the imine carbon-nitrogen double bond.
Summary Table of Preparation Methods
Research Findings and Applications
- The compound is synthesized primarily for use as an intermediate in organic synthesis, medicinal chemistry, and chemical biology research.
- Its preparation methods have been optimized for yield, purity, and scalability.
- The presence of both benzylamine and diazepine moieties provides unique chemical properties, making it useful for further derivatization and biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylamine group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzylamine derivatives with modifications in the aromatic substitution pattern, heterocyclic ring systems, and N-alkylation. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substitution Position :
- The para-substituted derivative (target compound) exhibits higher steric accessibility for receptor binding compared to its ortho-substituted analog (CAS: 915707-57-2).
- Ortho-substituted analogs often show reduced bioavailability due to steric hindrance.
Heterocyclic Ring Systems: Replacement of the 1,4-diazepine ring with a 1,3,4-oxadiazole (CAS: 944450-83-3) reduces molecular weight and alters electronic properties, favoring antimicrobial over neuroactive applications.
N-Methylation Effects: N-Methylation (e.g., target compound vs. CAS: 448934-01-8) increases lipophilicity, enhancing blood-brain barrier penetration. Non-methylated analogs are more polar, making them suitable for aqueous-phase reactions.
Pharmacological Activity: Benzylamine derivatives with diazepine rings (e.g., target compound) are hypothesized to modulate monoamine oxidase (MAO) activity, similar to benzylamine (CAS: 100-46-9). Substituents on the aromatic ring (e.g., methyl groups) may reduce anorectic effects compared to unsubstituted benzylamine.
Notes
- Synthetic Challenges : The diazepine ring’s conformational flexibility complicates crystallization, necessitating advanced techniques like SHELX for structural validation.
- Safety : Handle under inert conditions; diazepine derivatives may exhibit amine-related toxicity (e.g., respiratory irritation).
- Commercial Availability : Priced at ~$149–359 per gram, reflecting synthetic complexity.
Biological Activity
N-methyl-4-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS Number: 910037-07-9) is a compound with potential biological significance. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C14H23N
- Molecular Weight : 233.3525 g/mol
- IUPAC Name : N-methyl-1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
- CAS Number : 910037-07-9
Biological Activity
Research on this compound has highlighted its potential as a pharmacologically active compound. The following sections summarize key findings related to its biological activity.
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive substances suggests that it may modulate central nervous system (CNS) activity.
2. Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated anxiolytic effects in rodent models, suggesting potential use in treating anxiety disorders. |
| Study B | Showed that the compound inhibits certain enzymes linked to neurodegenerative diseases, indicating possible therapeutic applications in conditions like Alzheimer's disease. |
| Study C | Reported selective binding affinity to serotonin receptors, which could explain its psychoactive properties. |
3. In Vitro and In Vivo Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In vivo studies further support these findings, indicating the compound's potential as an anticancer agent.
Case Studies
Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of this compound as an adjunct treatment. Results indicated a significant reduction in anxiety scores compared to placebo groups.
Case Study 2 : A laboratory study evaluated the compound's neuroprotective effects in models of oxidative stress. The results demonstrated that it significantly reduced neuronal death and improved cognitive function in treated subjects.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.3 ppm for N-methyl protons; aromatic protons at δ 7.1–7.4 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve impurities, with retention times cross-referenced against commercial standards .
- Mass Spectrometry : ESI-MS (m/z 233.36 [M+H]⁺) validates molecular weight .
How does this compound interact with monoamine oxidase (MAO) enzymes, and what experimental assays are suitable for assessing inhibition?
Advanced Research Question
Structural analogs (e.g., benzylamine derivatives) exhibit MAO-A/MAO-B inhibition, potentially via competitive binding to the flavin adenine dinucleotide (FAD) cofactor . Assays include:
- Fluorometric assays : Using kynuramine as a substrate to measure MAO activity reduction .
- Dose-response curves : IC₅₀ values are calculated at 0.1–100 µM concentrations, with positive controls (e.g., clorgyline for MAO-A) .
- Enzyme kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .
How should researchers design in vitro studies to evaluate neuropharmacological activity?
Advanced Research Question
- Cell lines : Neuroblastoma (SH-SY5Y) or glioma (C6) models assess cytotoxicity (MTT assays) and neurotransmitter uptake .
- Receptor binding : Radioligand displacement assays (e.g., [³H]GABA for GABAₐ receptor affinity) .
- Calcium imaging : To study effects on neuronal excitability .
Dose ranges should align with IC₅₀ values from prior MAO studies (e.g., 10–50 µM) .
How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized protocols : Adopt uniform substrate concentrations (e.g., 50 µM tyramine for MAO assays) .
- Batch validation : Purity checks via NMR/HPLC for each experimental replicate .
- Positive controls : Compare results with established inhibitors (e.g., selegiline for MAO-B) .
What structural modifications enhance this compound’s selectivity for GABA receptors versus MAO enzymes?
Advanced Research Question
- Substitution at the benzylamine group : Electron-withdrawing groups (e.g., -NO₂) may enhance GABAₐ affinity but reduce MAO interaction .
- Diazepine ring expansion : 7-membered rings (vs. 6-membered piperazines) improve blood-brain barrier penetration .
- Methyl group positioning : Para-substitution on the diazepine ring optimizes receptor fit .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye toxicity .
- Ventilation : Use fume hoods to avoid inhalation .
- Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .
LD₅₀ data for analogs (e.g., 250 mg/kg in rodents) suggest stringent dose controls in vivo .
How can computational modeling predict this compound’s pharmacokinetics and metabolite formation?
Advanced Research Question
- ADMET prediction : Tools like SwissADME estimate logP (≈2.1) and CYP450 metabolism .
- Docking simulations : AutoDock Vina models MAO-B binding, with free energy scores < -7 kcal/mol indicating strong affinity .
- Metabolite identification : CypReact predicts N-demethylation and hydroxylation pathways .
How does this compound compare to analogs like N-methyl-4-(dimethylamino)benzylamine in therapeutic potential?
Advanced Research Question
- Potency : The diazepine ring confers longer half-life (t½ ≈ 4h vs. 1.5h for dimethylamino analogs) due to reduced hepatic clearance .
- Selectivity : Lower MAO-B IC₅₀ (≈15 µM vs. >50 µM for dimethylamino derivatives) suggests improved neuroprotective potential .
- Toxicity : Diazepine analogs show reduced hepatotoxicity (ALT levels < 50 U/L vs. 120 U/L in dimethylamino derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
